molecular formula C13H8BrNO3 B12441705 (2-Bromo-5-nitrophenyl)(phenyl)methanone

(2-Bromo-5-nitrophenyl)(phenyl)methanone

Cat. No.: B12441705
M. Wt: 306.11 g/mol
InChI Key: PFGHUOHNFIYAFF-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)(phenyl)methanone is an aromatic compound with the molecular formula C₁₃H₈BrNO₃ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-nitrophenyl)(phenyl)methanone typically involves the bromination and nitration of phenylmethanone derivatives. One common method includes the bromination of 2-bromo phenol followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted phenylmethanone derivatives.

    Reduction: Formation of (2-Amino-5-nitrophenyl)(phenyl)methanone.

    Oxidation: Formation of oxidized phenylmethanone derivatives.

Scientific Research Applications

(2-Bromo-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (2-Bromo-5-nitrophenyl)(phenyl)methanone
  • (2-Amino-5-nitrophenyl)(phenyl)methanone
  • (2-Bromo-5-methoxyphenyl)(phenyl)methanone

Comparison:

  • This compound is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
  • (2-Amino-5-nitrophenyl)(phenyl)methanone has an amino group instead of a bromine atom, which alters its chemical properties and potential applications.
  • (2-Bromo-5-methoxyphenyl)(phenyl)methanone contains a methoxy group, which affects its solubility and reactivity compared to the nitro group.

Properties

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromo-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

PFGHUOHNFIYAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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